N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization. One common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with quinoxaline-6-carboxamide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: This compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with significant pharmacological properties.
Cinnoline: A heterocyclic compound similar to quinoxaline, with applications in medicinal chemistry.
Uniqueness: N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide stands out due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This functional group increases the compound’s lipophilicity, allowing for better cell membrane penetration and interaction with molecular targets .
Properties
Molecular Formula |
C16H10F3N3O |
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Molecular Weight |
317.26 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)11-2-1-3-12(9-11)22-15(23)10-4-5-13-14(8-10)21-7-6-20-13/h1-9H,(H,22,23) |
InChI Key |
GZAZINRCHQAMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C(F)(F)F |
Origin of Product |
United States |
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